BENGHE Foundational & Exploratory

Check Availability & Pricing

GNF-7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GNF7686

Cat. No.: B2600915

An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

Introduction

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant
efficacy in various preclinical models of cancer. Initially developed as a Type-Il inhibitor
targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its
activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed
GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a
promising therapeutic agent for hematologic malignancies and solid tumors. This document
provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of
action, pharmacological data, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-
oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a
complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.
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Property Value Reference
Chemical Formula C2sH24F3N70:2 [1112]
Molecular Weight 547.53 g/mol [1][2]

CAS Number 839706-07-9 [11[2]
Appearance Powder [1]

Purity >98% [2]
Solubility Soluble to 50 mM in DMSO [2]

Storage Store at -20°C [2]

alt text

Figure 1: Chemical Structure of GNF-7.[4]

Mechanism of Action and Signaling Pathways

GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the
simultaneous suppression of several oncogenic signaling pathways.

Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

GNF-7 was originally characterized as a potent, Type-Il inhibitor of the Bcr-Abl kinase. Unlike
Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the
inactive "DFG-out” conformation. This mechanism allows it to effectively inhibit not only the
wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other
therapies, most notably the T315I mutant.[1][2]

Dual Inhibition of ACK1 and GCK in NRAS-Mutant
Leukemia

In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by
NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined
inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This
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dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway,
ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]
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Caption: GNF-7 mechanism in NRAS-mutant leukemia.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia
(AML)

GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3),
particularly in AML with internal tandem duplication (FLT3-1TD) mutations.[7] It directly binds to
the FLT3 protein, blocking its autophosphorylation and the subsequent activation of
downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK.
GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors
like quizartinib.[7]
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Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.

Synthetic Lethality in TOP1-Deficient Ewing Sarcoma
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A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells
deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4]
[8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including
CSK, p38a, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost
TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with
relapsed or resistant Ewing Sarcoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2600915?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/gnf-7.html
https://www.rndsystems.com/products/gnf-7_5607
https://www.adooq.com/gnf-7.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432008/
https://www.medchemexpress.com/GNF-7.html
https://pubmed.ncbi.nlm.nih.gov/38037057/
https://pubmed.ncbi.nlm.nih.gov/38037057/
https://www.mdpi.com/2072-6694/17/15/2475
https://aacrjournals.org/cancerres/article/80/16_Supplement/457/643486/Abstract-457-Discovery-and-characterization-of-GNF
https://www.benchchem.com/product/b2600915#gnf-7-chemical-structure-and-properties
https://www.benchchem.com/product/b2600915#gnf-7-chemical-structure-and-properties
https://www.benchchem.com/product/b2600915#gnf-7-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2600915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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